Butane-1,1,1-tricarboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
405914-62-7 |
|---|---|
Molecular Formula |
C7H10O6 |
Molecular Weight |
190.15 g/mol |
IUPAC Name |
butane-1,1,1-tricarboxylic acid |
InChI |
InChI=1S/C7H10O6/c1-2-3-7(4(8)9,5(10)11)6(12)13/h2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13) |
InChI Key |
ZNFNDZCXTPWRLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)(C(=O)O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Butane 1,1,1 Tricarboxylic Acid and Analogues
Retrosynthetic Analysis and Selection of Strategic Starting Materials
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org For butane-1,1,1-tricarboxylic acid, the primary challenge is the construction of the sterically hindered quaternary carbon bearing three carboxyl groups.
A logical retrosynthetic disconnection is at the C1-C2 bond. This approach simplifies the target molecule into a propyl synthon and a 1,1,1-tricarboxylic acid synthon. The synthetic equivalent for a propyl electrophile is typically a propyl halide, such as 1-bromopropane (B46711). The nucleophilic synthon, C(COOH)3, is highly unstable. A more practical synthetic equivalent is a protected form, such as triethyl methanetricarboxylate. chemicalbook.comnih.gov This ester serves as a key starting material, as its methine proton is acidic and can be removed by a suitable base to generate a nucleophilic carbanion. orgsyn.org
An alternative retrosynthetic strategy involves disconnecting the C-C bonds of the carboxyl groups themselves. However, building the butane (B89635) backbone first and then adding the three carboxyl groups simultaneously or sequentially to the C1 position is often more complex. Therefore, the alkylation of a methanetricarboxylate derivative is generally considered a more direct and feasible route. vanderbilt.edumasterorganicchemistry.com
Exploration of Carbon-Carbon Bond Forming Reactions for the Butane Backbone
The formation of the central carbon-carbon bond is a critical step in the synthesis of this compound. organic-chemistry.orgalevelchemistry.co.uk This is typically achieved by reacting a nucleophilic precursor with an appropriate electrophile.
Directed Alkylation and Functionalization Strategies
Directed alkylation provides a powerful method for constructing the butane backbone. vanderbilt.edu This strategy involves the reaction of a stabilized carbanion with an alkyl halide. In the context of synthesizing this compound, the key reaction is the alkylation of a trialkyl methanetricarboxylate.
The process begins with the deprotonation of triethyl methanetricarboxylate using a strong, non-nucleophilic base to form a resonance-stabilized enolate. vanderbilt.edu This enolate then acts as a nucleophile, attacking an electrophilic propyl source, such as 1-bromopropane or 1-iodopropane, in a standard SN2 reaction. Subsequent hydrolysis of the resulting triethyl butane-1,1,1-tricarboxylate yields the final product.
Table 1: Reagents and Conditions for Directed Alkylation
| Step | Reagent | Conditions | Purpose |
| 1 | Triethyl Methanetricarboxylate | Starting Material | Provides the C(COOEt)3 moiety. |
| 2 | Sodium Ethoxide (NaOEt) or Lithium Diisopropylamide (LDA) | Anhydrous solvent (e.g., THF, Ethanol) | Deprotonation to form the nucleophilic enolate. vanderbilt.edulibretexts.org |
| 3 | 1-Bromopropane | - | Electrophilic source of the propyl group. |
| 4 | Aqueous Acid (e.g., HCl) or Base (e.g., NaOH) followed by acid workup | Heat | Hydrolysis of the triester to the tricarboxylic acid. organicchemistrytutor.com |
Reactions Involving Carboxylic Acid Precursors (e.g., Malonic Esters, Cyanoesters)
The malonic ester synthesis is a classic method for preparing carboxylic acids from alkyl halides. libretexts.orgorgoreview.com This synthesis involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation to yield a substituted acetic acid. masterorganicchemistry.comlibretexts.org While highly effective for producing mono- and di-substituted acetic acids, its direct application to generate a gem-tricarboxylic acid is not straightforward.
However, the principles of the malonic ester synthesis are foundational to the alkylation strategy described above. Triethyl methanetricarboxylate can be viewed as a carboxylated version of diethyl malonate. The presence of the third ester group enhances the acidity of the α-hydrogen, facilitating enolate formation, but the subsequent steps diverge as decarboxylation is not a desired outcome. orgsyn.orgmasterorganicchemistry.com
The synthesis of the key precursor, triethyl methanetricarboxylate, can itself be accomplished through methods related to malonic ester chemistry. For instance, it can be prepared by the action of ethyl chloroformate on the sodium salt of diethyl malonate. orgsyn.org
Carboxylic Acid Group Introduction and Transformation Pathways
An alternative synthetic approach involves forming the carboxylic acid groups from other functionalities, such as alkyl or hydroxyl groups, on a pre-existing butane framework.
Oxidative Methodologies for Carboxyl Formation
Oxidation reactions are a fundamental tool for the synthesis of carboxylic acids. youtube.com This can involve the oxidation of primary alcohols, aldehydes, or even alkyl groups. libretexts.org
A hypothetical retrosynthetic pathway could involve a precursor such as 2,2-bis(hydroxymethyl)pentan-1-ol. This triol, upon exhaustive oxidation, would yield this compound.
Table 2: Common Oxidizing Agents for Alcohol to Carboxylic Acid Conversion
| Oxidizing Agent | Description |
| Potassium Permanganate (B83412) (KMnO4) | A strong oxidizing agent, typically used in basic or acidic conditions. |
| Chromic Acid (H2CrO4) | Generated in situ from potassium dichromate (K2Cr2O7) and sulfuric acid (H2SO4). libretexts.org |
| Jones Reagent (CrO3 in acetone/H2SO4) | A strong oxidizing agent that converts primary alcohols to carboxylic acids. |
The challenge in this approach lies in the synthesis of the requisite polyol precursor. Furthermore, controlling the oxidation of multifunctional molecules to achieve the desired tricarboxylic acid without side reactions can be difficult. researchgate.netnih.govresearchgate.net While the oxidation of simpler diols and polyols is well-documented, the selective and high-yield oxidation of a sterically hindered neopentyl-type triol to a tricarboxylic acid would require carefully optimized conditions to prevent cleavage of carbon-carbon bonds. researchgate.netnih.gov
Catalytic Oxidation Systems
Catalytic oxidation represents a direct approach to functionalizing hydrocarbon chains. For the synthesis of C4 carboxylic acids, catalytic oxidation of precursors like butane or butene to maleic anhydride (B1165640) is a well-established industrial process. researchgate.net However, achieving the specific carboxylation at a single carbon to form a tricarboxylic acid moiety presents a significant challenge.
The oxidation of alkyl groups on aromatic rings to carboxylic acids using strong oxidizing agents like potassium permanganate or chromic acid is a common transformation. ncert.nic.in For aliphatic systems, achieving such high levels of oxidation at a specific, non-activated carbon without cleaving the carbon backbone is difficult. While processes exist for oxidizing hexahydro-p-hydroxybenzoic acid to butane-1,2,4-tricarboxylic acid using nitric acid or potassium permanganate, these involve ring-opening of a cyclic precursor. google.com
The selective oxidation of primary alcohols or aldehydes to carboxylic acids can be achieved with various reagents. ncert.nic.inmdpi.com A hypothetical catalytic oxidation route to this compound would likely require a multi-step process involving the initial formation of a suitable precursor with functional groups at the C1 position that are amenable to oxidation. For instance, a precursor like 2-propyl-1,3-propanediol could be oxidized, though controlling the reaction to form three carboxyl groups on the same carbon would be highly complex.
| Precursor Type | Oxidizing System | Target Product | Reference |
| Alkyl Benzenes | KMnO₄ or Chromic Acid | Aromatic Carboxylic Acids | ncert.nic.in |
| Hexahydro-p-hydroxybenzoic acid | Nitric Acid / NH₄VO₃ | Butane-1,2,4-tricarboxylic acid | google.com |
| Aldehydes | H₂O₂ / Diphenyl Diselenide | Carboxylic Acids | mdpi.com |
| n-Butane | Vanadium Phosphorus Oxide | Maleic Anhydride | polymtl.ca |
Hydrolytic Routes from Nitrile or Ester Precursors
Hydrolysis of nitrile or ester functionalities provides a more plausible and controllable pathway to polycarboxylic acids. This approach relies on the synthesis of a precursor molecule containing three nitrile or ester groups at the target carbon atom.
The existence of butane-1,1,1-tricarbonitrile (B14518692) (CAS RN 62679-51-0) confirms the feasibility of this synthetic approach. nih.gov This trinitrile serves as a direct precursor to the target tricarboxylic acid. The hydrolysis of nitriles to carboxylic acids can be performed under either acidic or alkaline conditions, typically requiring heating. chemguide.co.uk
Acidic Hydrolysis : The nitrile is heated under reflux with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). chemguide.co.ukcommonorganicchemistry.com This process directly yields the free carboxylic acid and the corresponding ammonium (B1175870) salt. chemguide.co.uk
Alkaline Hydrolysis : This method involves heating the nitrile under reflux with an aqueous alkali solution, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). chemguide.co.ukcommonorganicchemistry.com The initial product is the salt of the carboxylic acid (e.g., sodium butanetricarboxylate), and ammonia (B1221849) is evolved. Subsequent acidification of the reaction mixture with a strong acid is necessary to obtain the free this compound. chemguide.co.uk
The hydrolysis proceeds in a stepwise manner, first forming an amide intermediate which is then further hydrolyzed to the carboxylic acid. chemguide.co.uk For complete conversion to the tricarboxylic acid, vigorous reaction conditions are often necessary.
Similar to the hydrolysis of nitriles, the saponification of a corresponding triester, such as triethyl butane-1,1,1-tricarboxylate, is a viable route. Saponification is the hydrolysis of an ester under basic conditions.
The process typically involves refluxing the triester with a strong base like sodium hydroxide or potassium hydroxide in a suitable solvent, often an alcohol/water mixture. youtube.com This reaction yields the carboxylate salt (e.g., tripotassium butane-1,1,1-tricarboxylate). As with nitrile hydrolysis, the final step involves acidification with a mineral acid to protonate the carboxylate anions and precipitate or extract the free tricarboxylic acid.
Acid-catalyzed hydrolysis of the triester is also possible, directly yielding the tricarboxylic acid and the corresponding alcohol. youtube.com
| Hydrolysis Method | Reagents | Intermediate Product | Final Product (after workup) | Reference |
| Acidic Nitrile Hydrolysis | HCl or H₂SO₄, Heat | Amide | This compound | chemguide.co.ukcommonorganicchemistry.com |
| Alkaline Nitrile Hydrolysis | NaOH or KOH, Heat | Carboxylate Salt | This compound | chemguide.co.ukcommonorganicchemistry.com |
| Ester Saponification | NaOH or KOH, Heat | Carboxylate Salt | This compound | youtube.com |
| Acidic Ester Hydrolysis | H₂O, Acid Catalyst, Heat | N/A | This compound | youtube.com |
Optimization of Reaction Conditions and Yield Enhancement
Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final polycarboxylic acid product.
For hydrolytic reactions , key parameters to optimize include:
Temperature and Reaction Time : Both acidic and basic hydrolysis reactions are typically conducted at elevated temperatures (reflux) to ensure complete conversion of all three functional groups. chemguide.co.ukcommonorganicchemistry.com Insufficient heating can lead to incomplete hydrolysis, resulting in a mixture of the desired acid, amides, and unreacted nitrile/ester.
Concentration of Acid/Base : The concentration of the hydrolyzing agent is critical. A sufficient excess of acid or base is required to drive the reaction to completion. For alkaline hydrolysis, at least three equivalents of base are stoichiometrically required for each mole of the trinitrile or triester.
Solvent : In some cases, particularly for lipophilic substrates, the addition of a co-solvent can improve solubility and reaction rates. youtube.com Biocatalytic hydrolysis has also been explored, where pH, temperature, and the presence of organic solvents are optimized to maintain enzyme activity and selectivity. researchgate.net
For catalytic oxidation systems, optimization involves:
Catalyst Selection : The choice of catalyst is paramount. For example, in the oxidation of n-butane, vanadium-phosphorus oxide (VPO) catalysts are standard. polymtl.ca
Oxygen Concentration : The concentration of the oxidant must be carefully controlled to achieve the desired level of oxidation without leading to unwanted side reactions or safety hazards. polymtl.ca
Temperature and Pressure : These parameters significantly influence reaction rate and selectivity. For instance, the oxidation of hexahydro-p-hydroxybenzoic acid with nitric acid is preferably carried out between 65-100 °C. google.com
Purification and Isolation Strategies for Polycarboxylic Acids
The purification of polycarboxylic acids from complex reaction mixtures is essential to obtain a high-purity product. Several techniques are commonly employed:
Crystallization : This is a primary method for purifying solid carboxylic acids. The crude acid can be dissolved in a suitable hot solvent (such as water, ethanol, or acetic acid) and allowed to cool slowly, causing the pure acid to crystallize out. lookchem.com For acids that are difficult to crystallize, dissolving them in an alkaline solution followed by careful re-precipitation with acid can be an effective purification step. lookchem.com A patent for purifying butane-1,2,4-tricarboxylic acid describes its dissolution in ethyl acetate (B1210297) followed by crystallization induced by adding petrol ether. google.com
Extraction : Liquid-liquid extraction is used to separate the carboxylic acid from impurities based on its solubility and acidity. A common procedure involves dissolving the crude product in a solvent and washing it with an aqueous base to extract the acid as its water-soluble salt. The aqueous layer is then separated, acidified, and the pure acid is extracted back into an organic solvent. lookchem.com Solid-phase extraction (SPE) using anion exchange resins has also been developed for the purification of carboxylic acids. acs.org
Chromatography : For challenging separations or for obtaining very high purity samples, chromatographic techniques are used. Ion-exchange chromatography can effectively separate polycarboxylic acids. nih.gov
The choice of purification strategy depends on the physical properties of the specific polycarboxylic acid (e.g., solubility, pKa, melting point) and the nature of the impurities present.
| Purification Technique | Principle | Application Example | Reference |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Purifying solid carboxylic acids from various solvents like water, ethanol, or toluene. lookchem.com | lookchem.comgoogle.com |
| Acid-Base Extraction | Separation based on the reversible conversion of the acidic compound to its water-soluble salt. | Freeing carboxylic acids from neutral and basic impurities. | lookchem.com |
| Solid-Phase Extraction | Ion exchange resin captures the carboxylic acid, which is later eluted in a purified form. | Isolation of carboxylic acids from solution-phase reactions. | acs.org |
| Ion-Exclusion Chromatography | Separation based on the degree of ionization and interaction with a stationary phase. | Separation of various mono- and dibasic polyfluorocarboxylic acids. | nih.gov |
Advanced Chemical Reactivity and Functionalization of Butane 1,1,1 Tricarboxylic Acid
Investigation of Esterification Pathways and Polymeric Condensation
The presence of three carboxylic acid groups allows for the controlled synthesis of a variety of ester derivatives, from simple mono-, di-, and tri-esters to complex polymeric structures.
Synthesis of Mono-, Di-, and Tri-esters
The esterification of butane-1,1,1-tricarboxylic acid with various alcohols can be controlled to yield mono-, di-, and tri-esters. The reaction typically proceeds via Fischer-Speier esterification, where the carboxylic acid is heated with an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The degree of esterification can be manipulated by controlling the stoichiometry of the alcohol and the reaction conditions.
For instance, using a limited amount of alcohol would favor the formation of the mono-ester, while an excess of the alcohol and prolonged reaction times would lead to the formation of the tri-ester. The selective synthesis of the di-ester can be more challenging and may require the use of protecting group strategies or careful control of reaction parameters.
Table 1: Theoretical Esterification Products of this compound with Ethanol
| Product Name | Structure |
| 1,1,1-Tricarbethoxybutane | CH₃CH₂CH₂C(COOCH₂CH₃)₃ |
| 1,1-Dicarbethoxy-1-carboxybutane | CH₃CH₂CH₂C(COOCH₂CH₃)₂(COOH) |
| 1-Carbethoxy-1,1-dicarboxybutane | CH₃CH₂CH₂C(COOCH₂CH₃)(COOH)₂ |
This table is illustrative and specific yields would be dependent on reaction conditions.
Polymerization Reactions with Polyols or Polyamines
The trifunctional nature of this compound makes it an excellent monomer for the synthesis of cross-linked polyesters and polyamides through polycondensation reactions with polyols (such as diols and triols) and polyamines (such as diamines). These reactions result in the formation of three-dimensional polymer networks with high thermal and mechanical stability.
When reacted with a diol, such as ethylene (B1197577) glycol, under typical polycondensation conditions (high temperature and removal of water), a highly branched or cross-linked polyester (B1180765) is formed. The extent of cross-linking can be controlled by the stoichiometry of the monomers.
Similarly, reaction with a diamine, like hexamethylenediamine, leads to the formation of a cross-linked polyamide. The resulting polymers often exhibit high melting points and excellent solvent resistance due to the extensive hydrogen bonding network formed by the amide linkages.
Anhydride (B1165640) Formation and Ring-Closing Reactions
The close proximity of the three carboxylic acid groups in this compound allows for the potential formation of cyclic anhydrides. While intermolecular anhydride formation between two molecules of a dicarboxylic acid is common, the geminal arrangement of the carboxyl groups in this molecule could facilitate intramolecular ring-closing reactions under dehydrating conditions, for example, by heating with acetic anhydride or other dehydrating agents. The exact structure of the resulting anhydride would depend on the reaction conditions and the stability of the formed ring system. It is conceivable that a five- or six-membered cyclic anhydride could be formed involving two of the carboxylic acid groups.
Decarboxylation Mechanisms under Varied Conditions
This compound, being a substituted malonic acid derivative, is susceptible to decarboxylation, particularly upon heating. The presence of three carboxyl groups on the same carbon atom can facilitate the loss of carbon dioxide. The decarboxylation of malonic acids and their derivatives typically proceeds through a cyclic transition state, leading to the formation of a carboxylic acid with one fewer carboxyl group.
The decarboxylation of this compound would be expected to occur in a stepwise manner. The first decarboxylation would yield butane-1,1-dicarboxylic acid. Further heating could then lead to a second decarboxylation, resulting in butanoic acid. The conditions required for each decarboxylation step (temperature, presence of catalysts) would likely differ. Catalytic methods, for instance, using certain metal ions or bases, could potentially lower the temperature required for decarboxylation and influence the selectivity of the process.
Exploration of Amide Formation and Peptide Mimicry
Similar to esterification, the reaction of this compound with amines can be controlled to produce mono-, di-, and tri-amides. Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can be employed to facilitate the formation of the amide bond under mild conditions.
The rigid and well-defined three-dimensional structure that can be generated from the this compound core makes it an interesting scaffold for the development of peptide mimics. By attaching amino acids or peptide fragments to the carboxylic acid groups, it is possible to create molecules that mimic the spatial arrangement of amino acid side chains in a natural peptide or protein. This can be a valuable strategy in medicinal chemistry for the design of enzyme inhibitors or receptor ligands with improved stability and bioavailability compared to their natural peptide counterparts.
Spectroscopic and Crystallographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For Butane-1,1,1-tricarboxylic acid, both ¹H and ¹³C NMR would provide critical data.
In a hypothetical ¹H NMR spectrum, one would expect to see signals corresponding to the protons of the butyl chain. The chemical shifts and splitting patterns of these signals would be indicative of their electronic environment and proximity to the three carboxylic acid groups. The protons on the carbon adjacent to the three carboxyl groups would likely be the most deshielded, appearing at a lower field. The acidic protons of the carboxyl groups themselves would typically appear as a broad singlet at a very downfield chemical shift, often above 10 ppm. libretexts.org For comparison, in the related compound butanoic acid, the acidic proton appears around 12 δ. libretexts.org
The ¹³C NMR spectrum would reveal the number of unique carbon environments. One would anticipate distinct signals for the four carbons of the butane (B89635) backbone and the three equivalent carboxylic acid carbons. The carbon atom bonded to the three carboxyl groups would be significantly deshielded. Carboxyl carbons in similar molecules typically resonate in the 165 to 185 δ range. libretexts.org
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | > 10 | broad singlet | Carboxylic acid protons |
| ¹H | Variable | complex | Butyl chain protons |
| ¹³C | 165-185 | singlet | Carboxylic acid carbons |
| ¹³C | Variable | singlet | Butyl chain carbons |
| Note: This table represents predicted data based on general principles of NMR spectroscopy, as specific experimental data for this compound is not readily available in published literature. |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 190.15 g/mol . nih.gov
High-resolution mass spectrometry could confirm the elemental composition of the molecule. The fragmentation pattern would likely involve the loss of one or more carboxyl groups (as COOH, mass 45, or CO₂, mass 44) and fragmentation of the butyl chain. Analysis of these fragments would help to piece together the structure of the parent molecule.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a characteristic "fingerprint." For this compound, the IR spectrum would be dominated by a very broad O-H stretching absorption from the hydrogen-bonded carboxylic acid groups, typically in the range of 2500 to 3300 cm⁻¹. libretexts.org A strong C=O stretching absorption from the carbonyl groups would also be prominent, usually appearing between 1710 and 1760 cm⁻¹. libretexts.org The C-H stretching and bending vibrations of the butane backbone would also be present. docbrown.info
Raman spectroscopy would also detect the C=O and C-C skeletal vibrations. horiba.com While the O-H stretch is typically weak in Raman, the C=O stretch provides a strong band. rsc.org The combination of IR and Raman spectra provides a more complete picture of the vibrational modes.
Table 2: Characteristic Vibrational Frequencies for Carboxylic Acids
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |
| O-H | Stretching (H-bonded) | 2500-3300 (broad) | libretexts.org |
| C=O | Stretching | 1710-1760 | libretexts.org |
| C-H | Stretching | 2845-2975 | docbrown.info |
| C-H | Bending | 1365-1470 | docbrown.info |
| This table provides general ranges for the functional groups present in this compound. |
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatographic techniques are essential for assessing the purity of a sample and for separating it from any isomers or impurities. For this compound, High-Performance Liquid Chromatography (HPLC) would be a suitable method for purity analysis. nih.gov A reversed-phase column with an acidic mobile phase would likely be employed. Detection could be achieved using a UV detector, although the chromophore is weak, or more sensitively with a mass spectrometer (LC-MS). nih.gov
Gas Chromatography (GC) could also be used, but would likely require derivatization of the carboxylic acid groups to more volatile esters to prevent thermal decomposition and improve peak shape. chromforum.org The separation of this compound from its isomers, such as Butane-1,1,3-tricarboxylic acid and Butane-1,2,4-tricarboxylic acid, would be crucial, and chromatographic methods would be optimized to achieve this separation. nih.govnih.gov
Theoretical and Computational Chemistry Studies of Butane 1,1,1 Tricarboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic structure and intrinsic properties of butane-1,1,1-tricarboxylic acid. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, energy, and electronic distribution.
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying polycarboxylic acids due to its favorable balance of accuracy and computational cost. nih.govacs.org For this compound, DFT calculations are instrumental in determining its most stable three-dimensional structure. The process of geometry optimization involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.
DFT calculations can also map out the energy landscapes for bond rotations, particularly around the C-C bonds of the butane (B89635) backbone. This reveals the relative energies of different conformers, such as staggered and eclipsed forms, which are influenced by the sterically demanding tricarboxylic acid group. khanacademy.orgquimicaorganica.org The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ) is crucial for obtaining accurate results. For instance, functionals incorporating dispersion corrections are important for properly describing the weak intramolecular interactions. frontiersin.org
Table 1: Illustrative DFT-Calculated Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |
| Anti | 180° | 0.00 |
| Gauche | 60° | 1.25 |
| Eclipsed | 0° | 5.50 |
Note: This table presents hypothetical data for illustrative purposes, based on typical values for substituted butanes.
For even higher accuracy in energetic predictions, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed. smu.eduresearchgate.net While computationally more demanding than DFT, these methods provide benchmark-quality data for key properties like bond dissociation energies, proton affinities, and the energy barriers of chemical reactions. For this compound, high-level ab initio calculations can be used to precisely determine the energetics of decarboxylation, a common reaction for carboxylic acids. mdpi.com These calculations are also crucial for validating the accuracy of less computationally expensive DFT methods. mdpi.com
Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule and its surrounding environment, typically a solvent.
For this compound, MD simulations are invaluable for exploring its vast conformational space. khanacademy.org By simulating the molecule in a solvent like water, researchers can observe how the molecule folds and flexes, and which conformations are most prevalent in solution. whiterose.ac.ukrsc.org These simulations also provide insights into the hydration shell around the molecule and the specific interactions between the carboxylic acid groups and water molecules. The choice of force field, which is a set of parameters describing the potential energy of the system, is critical for the accuracy of MD simulations. acs.org
Reaction Mechanism Elucidation Through Transition State Modeling
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the transition state, which is the highest energy point along the reaction pathway. The energy of the transition state determines the activation energy and thus the rate of the reaction.
For this compound, a key reaction of interest is its thermal decarboxylation, where one or more of the carboxylic acid groups are lost as carbon dioxide. nih.govresearchgate.net Transition state modeling using DFT or ab initio methods can elucidate the step-by-step mechanism of this process, including the breaking of the C-C bond and the formation of CO2. mdpi.com These studies can also predict how the reaction mechanism and rate are affected by factors such as the presence of a catalyst or the nature of the solvent. chinesechemsoc.orgchinesechemsoc.org
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods can predict various spectroscopic properties of molecules, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predictions are highly valuable for interpreting experimental spectra and for identifying the presence of specific structural features or conformers.
For this compound, DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending modes of its various functional groups, particularly the C=O and O-H stretches of the carboxylic acid moieties. The calculated NMR chemical shifts for the different carbon and hydrogen atoms in the molecule can aid in the assignment of experimental NMR spectra. Discrepancies between predicted and experimental spectra can often be resolved by considering the presence of multiple conformers or solvent effects.
Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value | Experimental Value |
| IR: C=O Stretch (cm⁻¹) | 1720 | 1715 |
| IR: O-H Stretch (cm⁻¹) | 3100 (broad) | 3050 (broad) |
| ¹³C NMR: COOH (ppm) | 175 | 174 |
| ¹³C NMR: C1 (ppm) | 55 | 54 |
Note: This table presents hypothetical data for illustrative purposes.
Supramolecular Interactions and Hydrogen Bonding Networks
The three carboxylic acid groups of this compound are capable of forming strong hydrogen bonds. These interactions are crucial in determining the solid-state structure of the molecule and its behavior in solution. Computational studies can provide a detailed picture of the hydrogen bonding networks that form between molecules of this compound.
Potential Academic and Advanced Industrial Research Applications of Butane 1,1,1 Tricarboxylic Acid
Applications in Polymer and Material Science: A Field of Untapped Possibilities
The trifunctional nature of Butane-1,1,1-tricarboxylic acid suggests its potential utility in polymer science, yet a tangible body of research is conspicuously absent.
Investigation as a Cross-linking Agent in Thermosetting Resins and Polymers
Theoretically, the three carboxylic acid groups of this compound could react with functional groups such as hydroxyls or epoxides to form a dense cross-linked network in thermosetting resins. This could potentially enhance the thermal stability, mechanical strength, and chemical resistance of the resulting materials. However, no specific studies or data are available to substantiate this hypothesis. A patent for a water-based metal-surface-treating agent mentions the possibility of using a thermosetting crosslinking agent, but does not specifically name or provide data on this compound in this role. google.com
Development as a Monomer for Novel Polymer Architectures
The unique structure of this compound could be exploited to create novel polymer architectures. Its incorporation into a polymer backbone could introduce a high degree of branching or pending functional groups, influencing properties such as solubility, viscosity, and reactivity. Research in this area, however, has not been documented in the available scientific literature.
Coordination Chemistry and Metal-Organic Frameworks (MOFs): An Open Invitation for Exploration
The field of coordination chemistry and the development of Metal-Organic Frameworks (MOFs) heavily rely on the use of organic ligands to bridge metal ions. Tricarboxylic acids are particularly valuable in this context for their ability to form multidimensional networks.
Design and Synthesis of Metal-Organic Complexes with Tricarboxylic Acid Ligands
While numerous studies detail the synthesis of metal-organic complexes using various tricarboxylic acid ligands, there is a complete lack of research specifically employing this compound. The steric hindrance and electronic effects of the three carboxyl groups on a single carbon atom could lead to the formation of complexes with unique geometries and properties. However, without experimental data, this remains a matter of conjecture.
Exploration of this compound in MOF Construction
The construction of MOFs with specific topologies and pore environments is a major goal in materials science. The use of this compound as a linker in MOF synthesis is theoretically possible, but no published research has explored this avenue. A patent related to a composition for eliminating harmful substances mentions MOFs and this compound separately but does not describe the use of the latter in the construction of the former. google.com
Catalysis: Role as a Brønsted Acid Catalyst or Organocatalyst Component
The presence of three carboxylic acid groups imparts significant Brønsted acidity to this compound. In theory, this molecule could function as a potent acid catalyst in various organic transformations. The high concentration of acidic protons in a relatively small molecular volume could facilitate reactions that require strong proton donors, such as esterifications, transesterifications, and acetal (B89532) formations.
Furthermore, the structural backbone of this compound could serve as a scaffold for the design of novel organocatalysts. Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small organic molecules to catalyze chemical reactions. While research in this area is extensive, the specific use of a gem-tricarboxylic acid moiety as the primary catalytic group is not well-documented. The steric hindrance and electronic effects originating from the three closely positioned carboxyl groups could offer unique stereochemical control in asymmetric reactions.
Hypothetical Catalytic Applications of this compound:
| Reaction Type | Potential Role of this compound | Expected Advantage |
| Friedel-Crafts Acylation | Brønsted acid catalyst to activate the acylating agent. | Potentially high catalytic turnover due to multiple acidic sites. |
| Aldol Condensation | Asymmetric organocatalyst (if chiral derivatives are synthesized). | Novel stereochemical outcomes due to the unique steric environment. |
| Michael Addition | Brønsted acid to activate the electrophile. | Enhanced reaction rates and yields. |
Intermediate in Complex Organic Synthesis and Fine Chemicals Production
The high degree of functionalization in this compound makes it a potentially valuable building block in the synthesis of more complex molecules and fine chemicals. The three carboxylic acid groups offer multiple points for modification, allowing for the construction of intricate molecular architectures.
For instance, selective esterification or amidation of one or two of the carboxyl groups could yield versatile intermediates for the synthesis of polymers, dendrimers, or pharmacologically active compounds. The remaining free carboxylic acid groups could then be used for further transformations or to impart desired physical properties, such as water solubility. The synthesis of related compounds, such as Butane-1,2,3,4-tetracarboxylic acid, often involves multi-step processes starting from less complex precursors. mdpi.org The availability of this compound could potentially streamline the synthesis of certain polyfunctionalized molecules.
Environmental Chemistry: Studies on Photodegradation Pathways and Byproduct Formation Mechanisms
The environmental fate of carboxylic acids is a topic of significant interest, particularly their degradation in aqueous environments. The photodegradation of organic compounds, often mediated by hydroxyl radicals, is a key process in their natural attenuation.
Currently, there is no specific data on the photodegradation of this compound. However, based on studies of other carboxylic acids, it can be hypothesized that its degradation would proceed via decarboxylation, leading to the formation of smaller organic acids and eventually carbon dioxide. The presence of three carboxyl groups might influence the rate and mechanism of this degradation. Research in this area would be crucial to assess the environmental impact of this compound should it find widespread industrial application.
Future Research Directions and Unexplored Avenues for Butane 1,1,1 Tricarboxylic Acid
Development of Green Chemistry Approaches for its Synthesis
Currently, established and environmentally benign synthetic routes for butane-1,1,1-tricarboxylic acid are not documented in publicly available literature. Future research could focus on developing green chemistry methodologies for its production. snu.ac.kr This would involve the exploration of renewable starting materials, the use of non-toxic reagents and solvents, and the design of atom-economical reaction pathways to minimize waste. snu.ac.kr Investigating enzymatic or microbial fermentation processes could offer a sustainable alternative to traditional chemical synthesis.
Exploration of Bio-inspired and Biomimetic Chemical Applications
The field of biomimetic chemistry, which draws inspiration from biological systems to design novel chemical processes and materials, offers a fertile ground for investigating the potential of this compound. researchgate.net Its structure could be explored as a building block for creating synthetic analogues of naturally occurring polycarboxylic acids that play roles in biomineralization or metal ion chelation. Research in this area could uncover applications in areas such as drug delivery, materials science, and environmental remediation.
Integration into Advanced Functional Materials and Nanomaterials
The high density of carboxylic acid groups in this compound makes it an intriguing candidate for the development of advanced functional materials. These carboxyl groups can serve as anchor points for grafting onto surfaces or for coordination with metal ions to form metal-organic frameworks (MOFs) and coordination polymers. researchgate.net Future research could investigate its use in creating materials with tailored properties such as high porosity for gas storage and separation, or as functional additives in the development of novel polymeric materials and nanofibrous aerogels. nih.gov
Deepening Mechanistic Understanding of its Unique Reactivity Profile
The geminal tricarboxylic acid arrangement in this compound is expected to confer a unique reactivity profile. The close proximity of the carboxyl groups will likely influence their acidity and susceptibility to decarboxylation. ncert.nic.in Detailed mechanistic studies, employing both experimental and computational methods, are needed to understand its chemical behavior. This includes investigating its esterification, amidation, and anhydride (B1165640) formation reactions, which are fundamental to its potential use as a cross-linking agent or a monomer in polymerization reactions.
High-Throughput Screening and Computational Design for Tailored Applications
To accelerate the discovery of potential applications for this compound, high-throughput screening (HTS) methodologies could be employed. nih.govnih.govresearchgate.net HTS allows for the rapid testing of the compound in a wide array of biological and chemical assays to identify potential activities. mdpi.com In parallel, computational modeling and design can be used to predict its properties and to simulate its interactions with other molecules, guiding the synthesis of derivatives with tailored functionalities for specific applications in medicine, materials science, and catalysis.
Q & A
Q. What are the recommended synthetic routes for Butane-1,1,1-tricarboxylic acid, and how can purity be optimized?
Methodological Answer:
- Synthesis Pathways : The compound can be synthesized via condensation reactions using malonic acid derivatives or through selective oxidation of branched alkanes. For strained analogs (e.g., tetrahedral cores), multi-step protocols involving bromination or cyclization may be required, as seen in strained tricarboxylic acid derivatives .
- Purity Optimization : Use recrystallization in polar solvents (e.g., ethanol/water mixtures) and monitor purity via HPLC or NMR. Deuterated analogs (e.g., benzene-d₃-tricarboxylic acid) require isotopic labeling validation using mass spectrometry .
Q. How should researchers design experiments to characterize the thermal stability and decomposition profiles of this compound?
Methodological Answer:
- Thermal Analysis : Employ thermogravimetric analysis (TGA) to measure melting points (e.g., 117–120°C for related tricarboxylic acids) and decomposition temperatures. Differential scanning calorimetry (DSC) can identify phase transitions .
- Safety Considerations : Decomposition may release hazardous gases (e.g., CO, NOx). Conduct experiments in fume hoods with real-time gas monitoring .
Q. What analytical techniques are critical for structural confirmation of this compound and its derivatives?
Methodological Answer:
- Spectroscopy : Use ¹H/¹³C NMR to confirm carboxyl group positioning and stereochemistry. For deuterated analogs, ²H NMR or FT-IR can validate isotopic substitution .
- Crystallography : X-ray diffraction (XRD) is essential for resolving 3D structures, particularly for coordination polymers or cocrystals with bipyridines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported electrochemical performance data for tricarboxylic acid-based metal-organic frameworks (MOFs)?
Methodological Answer:
- Data Reconciliation : Compare ligand effects (e.g., H₃BTC vs. naphthalene dicarboxylic acid) on capacitance. For example, Ce-MOFs with 1,3,5-tricarboxylic acid ligands show lower capacitance (e.g., 995.59 F g⁻¹) than naphthalene-based analogs due to differences in porosity and redox activity .
- Experimental Controls : Standardize electrolyte composition (e.g., KOH vs. H₂SO₄) and electrode fabrication methods to isolate ligand-specific contributions .
Q. What strategies mitigate challenges in synthesizing strained tricarboxylic acid derivatives for cage compounds?
Methodological Answer:
- Strain Engineering : For tetrahedral cores (e.g., tricyclo[1.1.0.0²⁴]butane derivatives), employ high-pressure cyclization or photochemical methods. Monitor ring strain via computational modeling (DFT) to predict reactivity .
- Purification : Use size-exclusion chromatography to separate strained isomers, as traditional recrystallization may fail due to similar solubilities .
Q. How do tricarboxylic acids participate in metabolic pathway analyses, and what are common pitfalls in quantification?
Methodological Answer:
- Targeted Metabolomics : Use LC-MS/MS with isotope-labeled internal standards (e.g., ¹³C-labeled analogs) to quantify intermediates in glycolysis or the TCA cycle. Avoid matrix effects by normalizing to tissue-specific controls .
- Pitfalls : Over-reliance on single-timepoint sampling may miss dynamic flux changes. Employ kinetic modeling (e.g., ¹³C-tracing) to resolve pathway bottlenecks .
Q. What safety protocols are critical for handling this compound in high-temperature reactions?
Methodological Answer:
- Exposure Control : Use PPE (gloves, goggles) and ensure ventilation to prevent inhalation of decomposition products (e.g., NOx). For skin/eye contact, follow emergency rinsing protocols with ≥15-minute washes .
- Waste Management : Neutralize acidic residues with bicarbonate before disposal. Avoid aqueous release due to potential aquatic toxicity .
Data Contradiction Analysis
Q. Why do studies report conflicting catalytic activities for tricarboxylic acid-based MOFs in energy storage?
Methodological Answer:
- Source of Discrepancies : Variations in MOF crystallinity (e.g., defects from rapid synthesis) or electrolyte pH can alter redox behavior. For example, acidic electrolytes may protonate carboxyl groups, reducing ion diffusion rates .
- Resolution : Characterize MOFs using BET surface area analysis and operando XRD to correlate structure-performance relationships under working conditions .
Experimental Design Guidelines
- Synthesis : Prioritize anhydrous conditions for carboxylation reactions to avoid side-product formation .
- Electrochemical Testing : Use three-electrode cells with Ag/AgCl reference electrodes to ensure reproducible potential measurements .
- Metabolic Studies : Combine tracer techniques (e.g., ¹³C-glucose) with flux balance analysis to map carbon flow in the TCA cycle .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
